molecular formula C19H19FN2O3 B2780281 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide CAS No. 921835-13-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2780281
CAS No.: 921835-13-4
M. Wt: 342.37
InChI Key: COSDCXRCJDUWMW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22-18(19)24)21-17(23)9-12-3-5-13(20)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSDCXRCJDUWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 388.5 g/mol. The compound features a benzo-fused oxazepine ring and an acetamide moiety, which contribute to its distinctive chemical properties.

Structural Representation

Property Details
Molecular Formula C20H24N2O4
Molecular Weight 388.5 g/mol
CAS Number 922021-69-0
Structural Features Benzo-fused oxazepine ring

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on key enzymes such as squalene synthase and farnesyl diphosphate synthase. These enzymes are crucial in cholesterol biosynthesis and other lipid metabolic processes.

Enzyme IC50 (nM)
Squalene Synthase45 - 170
Farnesyl Diphosphate Synthase0.54 - 0.84

Antimicrobial Activity

In addition to enzyme inhibition, the compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Case Studies

  • Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Antifungal Activity : Another study indicated that it effectively inhibited the growth of Candida albicans at concentrations as low as 16 µg/mL.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for further development. Preliminary assessments indicate a moderate toxicity level in vitro; however, detailed in vivo studies are necessary to evaluate safety.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazepine Ring : The initial step involves cyclization reactions using appropriate precursors under controlled conditions.
  • Acetylation : The final product is obtained through acetylation of the amine group using acetic anhydride or acetyl chloride.

Q & A

Q. How can metabolic stability and cytochrome P450 interactions be assessed preclinically?

  • Methodological Answer : Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance. LC-MS/MS identifies metabolites (e.g., hydroxylation at the dimethyl group). CYP inhibition assays (fluorogenic substrates) screen for isoform-specific interactions. emphasizes correlating in vitro half-life (t1/2) with in vivo PK studies .

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